![molecular formula C25H29NOSi B14218993 4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine CAS No. 821806-71-7](/img/structure/B14218993.png)
4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring attached to a silyl group with diphenylmethyl and methylphenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine typically involves multiple steps, starting with the preparation of the silyl group. One common method is the reaction of diphenylmethylchlorosilane with a methylphenylsilane under controlled conditions to form the silyl intermediate. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The silyl group can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds.
Aplicaciones Científicas De Investigación
4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine involves its interaction with specific molecular targets. The silyl group can form stable bonds with various substrates, facilitating catalytic processes. Additionally, the morpholine ring can interact with biological molecules, potentially influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylmethylchlorosilane: A precursor in the synthesis of the target compound.
Methylphenylsilane: Another precursor used in the synthesis.
Morpholine: The core structure of the compound.
Uniqueness
4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine is unique due to its combination of a silyl group with diphenylmethyl and methylphenyl substituents, along with a morpholine ring
Propiedades
Número CAS |
821806-71-7 |
|---|---|
Fórmula molecular |
C25H29NOSi |
Peso molecular |
387.6 g/mol |
Nombre IUPAC |
benzhydryl-methyl-(morpholin-4-ylmethyl)-phenylsilane |
InChI |
InChI=1S/C25H29NOSi/c1-28(24-15-9-4-10-16-24,21-26-17-19-27-20-18-26)25(22-11-5-2-6-12-22)23-13-7-3-8-14-23/h2-16,25H,17-21H2,1H3 |
Clave InChI |
GMETXRYDCSUTPE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](CN1CCOCC1)(C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




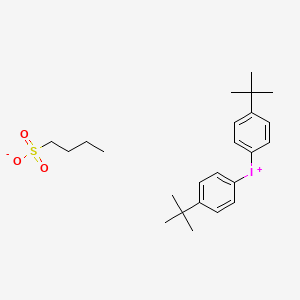

![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)
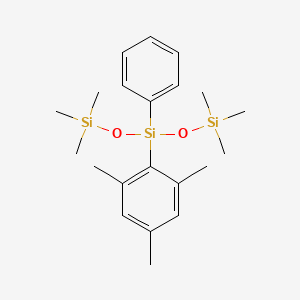
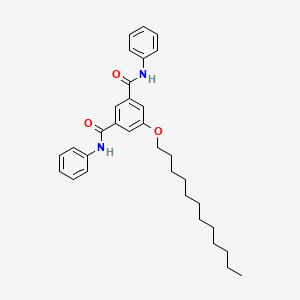
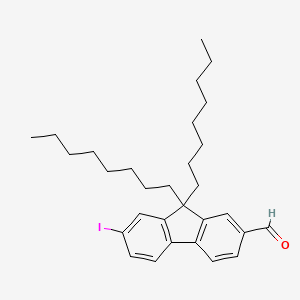

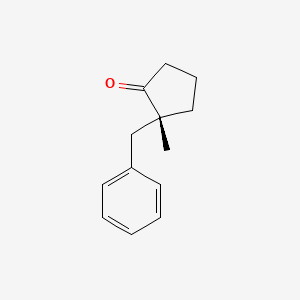
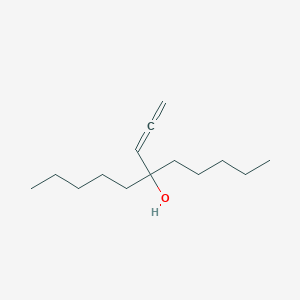
![1-[(4-Bromophenyl)ethynyl]-2-iodobenzene](/img/structure/B14218974.png)
![Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate](/img/structure/B14218981.png)
![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14218990.png)
